2-Phenoxyethyl 3-hydroxypropanoate
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Overview
Description
2-Phenoxyethyl 3-hydroxypropanoate is an organic compound with the molecular formula C11H14O4 It is a derivative of 3-hydroxypropanoic acid, where the hydroxyl group is esterified with 2-phenoxyethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl 3-hydroxypropanoate typically involves the esterification of 3-hydroxypropanoic acid with 2-phenoxyethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxyethyl 3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-phenoxyethyl 3-oxopropanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 2-phenoxyethyl 3-hydroxypropanol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Phenoxyethyl 3-oxopropanoate
Reduction: 2-Phenoxyethyl 3-hydroxypropanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenoxyethyl 3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 3-hydroxypropanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release 3-hydroxypropanoic acid and 2-phenoxyethanol, which can then participate in further biochemical reactions. The phenoxy group can interact with cellular membranes and proteins, potentially affecting their function and activity.
Comparison with Similar Compounds
2-Phenoxyethyl acetate: Similar structure but with an acetate group instead of a 3-hydroxypropanoate group.
2-Phenoxyethyl butyrate: Similar structure but with a butyrate group instead of a 3-hydroxypropanoate group.
2-Phenoxyethyl 3-oxopropanoate: An oxidized derivative of 2-Phenoxyethyl 3-hydroxypropanoate.
Uniqueness: this compound is unique due to the presence of both a phenoxy group and a 3-hydroxypropanoate group, which confer distinct chemical and biological properties
Properties
CAS No. |
60359-41-3 |
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Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-phenoxyethyl 3-hydroxypropanoate |
InChI |
InChI=1S/C11H14O4/c12-7-6-11(13)15-9-8-14-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
InChI Key |
CSUDHVJXDZEQAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)CCO |
Origin of Product |
United States |
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